molecular formula C15H26N2O B594880 2-Hydroxysparteine CAS No. 137622-83-4

2-Hydroxysparteine

Cat. No.: B594880
CAS No.: 137622-83-4
M. Wt: 250.386
InChI Key: AFEKUFYCNWZEGZ-RYPNDVFKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Properties

CAS No.

137622-83-4

Molecular Formula

C15H26N2O

Molecular Weight

250.386

InChI

InChI=1S/C15H26N2O/c18-15-6-3-5-14-11-8-12(10-17(14)15)13-4-1-2-7-16(13)9-11/h11-15,18H,1-10H2/t11-,12-,13-,14-,15+/m1/s1

InChI Key

AFEKUFYCNWZEGZ-RYPNDVFKSA-N

SMILES

C1CCN2CC3CC(C2C1)CN4C3CCCC4O

Synonyms

2-hydroxysparteine

Origin of Product

United States

Comparison with Similar Compounds

Data Table: Comparative Properties

Compound Core Structure Functional Group Key Properties/Biological Role
This compound Quinolizidine alkaloid C2-OH Hypothesized enhanced polarity and receptor specificity
Sparteine Quinolizidine alkaloid None Sodium channel blockade, antiarrhythmic
2-Hydroxyethylurea Urea derivative C2-OH Humectant, stabilizer
2-Hydroxyhexadecanoic Acid Fatty acid C2-OH Surfactant, lipid metabolism

Research Findings and Gaps

  • Pharmacokinetics : Hydroxylation generally reduces lipophilicity, which may decrease blood-brain barrier penetration compared to sparteine. This could limit neurological applications but enhance peripheral activity .
  • Toxicity: No toxicity data for this compound are available in the evidence. However, hydroxylated compounds like 2-Hexanone () show distinct toxicological profiles, emphasizing the need for targeted studies.
  • Synthetic Accessibility : Hydroxylation strategies (e.g., enzymatic or chemical oxidation) used for 2,6-pyridinedicarboxylic acid in could inform synthesis routes for this compound.

5. Further research is critical to validate these hypotheses, particularly via in vitro and in vivo studies. Researchers should prioritize structural characterization, receptor affinity assays, and metabolic profiling to elucidate this compound’s unique properties.

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